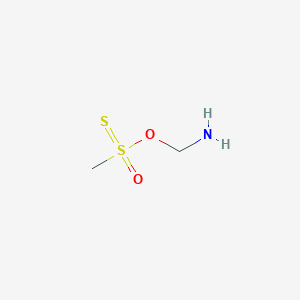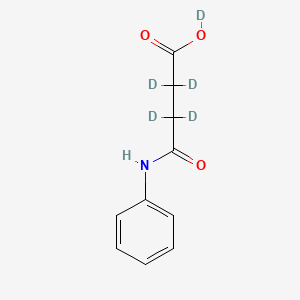
calcium;3-hydroxy-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium;3-hydroxy-3-methylbutanoate, also known as calcium bis(3-hydroxy-3-methylbutanoate), is a calcium salt of 3-hydroxy-3-methylbutanoic acid. This compound is often used in various scientific and industrial applications due to its unique chemical properties. It is a crystalline powder that is typically stored at room temperature .
Preparation Methods
The synthesis of calcium;3-hydroxy-3-methylbutanoate involves several steps. One common method includes the oxidation of diacetone alcohol with hypochlorite, followed by neutralization with a base to form the calcium salt . The reaction conditions typically involve maintaining the solution at a temperature range of 40 to 200°C for at least 30 minutes . Industrial production methods often utilize continuous processes to enhance efficiency and yield .
Chemical Reactions Analysis
Calcium;3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hypochlorous acid, bases, and other oxidizing agents . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield different derivatives of the original compound .
Scientific Research Applications
Calcium;3-hydroxy-3-methylbutanoate has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic processes . In biology and medicine, it is studied for its potential benefits in muscle health, as it is a metabolite of leucine and plays a role in muscle protein synthesis . Industrially, it is used in the production of nutritional supplements and other health-related products .
Mechanism of Action
The mechanism of action of calcium;3-hydroxy-3-methylbutanoate involves its conversion to HMB-CoA, which is then used for the synthesis of cholesterol in muscle cells . This process helps in reducing muscle damage and increasing muscle strength by reducing exercise-induced proteolysis in muscles . The molecular targets and pathways involved include the regulation of muscle protein synthesis and degradation .
Comparison with Similar Compounds
Calcium;3-hydroxy-3-methylbutanoate is unique compared to other similar compounds due to its specific role in muscle health and its efficient synthesis methods. Similar compounds include other calcium salts of organic acids, such as calcium lactate and calcium gluconate . this compound stands out due to its specific applications in muscle health and its unique chemical properties .
Properties
Molecular Formula |
C10H18CaO6 |
|---|---|
Molecular Weight |
274.32 g/mol |
IUPAC Name |
calcium;3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/2C5H10O3.Ca/c2*1-5(2,8)3-4(6)7;/h2*8H,3H2,1-2H3,(H,6,7);/q;;+2/p-2 |
InChI Key |
WLJUMPWVUPNXMF-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CC(=O)[O-])O.CC(C)(CC(=O)[O-])O.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Chlorodibenzo[b,d]furan-1-yl)boronic acid](/img/structure/B13406449.png)


![(1R,2R,4R,10R,11S,14S,15R,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-diol](/img/structure/B13406460.png)
![[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]boronic acid](/img/structure/B13406464.png)


![[4,4'-Bipyridine]-3,3'-diamine](/img/structure/B13406484.png)

![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13406490.png)


![disodium;[(2R,3S,4R,5R)-5-(6-amino-2-methylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13406510.png)
